1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane
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Overview
Description
1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane is an organohalogen compound characterized by the presence of chlorine and iodine atoms attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane typically involves the reaction of 1,1-dichloro-2-methylcyclopropane with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of substituted cyclopropanes with various functional groups.
Oxidation: Formation of cyclopropanol or cyclopropanone derivatives.
Reduction: Formation of cyclopropane hydrocarbons or partially reduced intermediates.
Scientific Research Applications
1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-dimethylcyclopropane: Similar in structure but lacks the iodine atom.
1,1-Dichloro-2-(bromomethyl)-2-methylcyclopropane: Similar but contains a bromine atom instead of iodine.
1,1-Dichloro-2-(chloromethyl)-2-methylcyclopropane: Contains a chlorine atom instead of iodine.
Uniqueness
1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,1-dichloro-2-(iodomethyl)-2-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2I/c1-4(3-8)2-5(4,6)7/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHPMCSMTVXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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